molecular formula C9H11BrN2O2 B1382395 4-bromo-N-ethyl-3-methyl-2-nitroaniline CAS No. 1799974-72-3

4-bromo-N-ethyl-3-methyl-2-nitroaniline

Cat. No.: B1382395
CAS No.: 1799974-72-3
M. Wt: 259.1 g/mol
InChI Key: ULXCBEMOYBJIAJ-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-methyl-2-nitroaniline is a halogenated aromatic amine with the molecular formula C₉H₁₀BrN₃O₂. Its structure features a benzene ring substituted with:

  • A bromo group at position 4,
  • An N-ethylamino group (-NHCH₂CH₃) at position 1,
  • A methyl group at position 3,
  • A nitro group at position 2.

This compound is likely synthesized via nucleophilic aromatic substitution or condensation reactions involving brominated nitroaniline precursors .

Properties

IUPAC Name

4-bromo-N-ethyl-3-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-3-11-8-5-4-7(10)6(2)9(8)12(13)14/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXCBEMOYBJIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-3-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: The nitration of 3-methyl-2-nitroaniline to introduce the nitro group.

    Bromination: The bromination of the nitrated intermediate to introduce the bromine atom.

    Alkylation: The alkylation of the brominated intermediate with ethyl halide to introduce the ethyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and alkyl halides for alkylation .

Industrial Production Methods

Industrial production of 4-bromo-N-ethyl-3-methyl-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different intermediates.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted anilines .

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-N-ethyl-3-methyl-2-nitroaniline has the molecular formula C9H11BrN2O2C_9H_{11}BrN_2O_2. The compound features a bromine atom, an ethyl group, a methyl group, and a nitro group attached to a benzene ring. Its structure can be represented as follows:

InChI InChI 1S C9H11BrN2O2 c1 3 11 7 5 9 15 6 10 4 8 7 12 13 14 h4 5 11H 3H2 1 2H3\text{InChI }\text{InChI 1S C9H11BrN2O2 c1 3 11 7 5 9 15 6 10 4 8 7 12 13 14 h4 5 11H 3H2 1 2H3}

Organic Synthesis

4-Bromo-N-ethyl-3-methyl-2-nitroaniline serves as a versatile building block in organic synthesis. It is utilized in the development of various chemical compounds due to its reactive functional groups. Its ability to undergo substitution reactions makes it valuable for creating more complex molecules.

Reaction TypeDescription
Bromination Introduction of additional bromine atoms.
Ethylation Formation of ethyl-substituted derivatives.
Reduction Conversion of nitro groups to amines.

Biological Research

Research has indicated potential biological activities associated with 4-Bromo-N-ethyl-3-methyl-2-nitroaniline:

  • Antimicrobial Properties : Studies have suggested that compounds with nitro groups exhibit antimicrobial activity. The compound is being investigated for its efficacy against various pathogens.
  • Anticancer Activity : Preliminary research shows promise in anticancer applications, with ongoing studies focusing on its mechanism of action in cancer cell lines.

Pharmaceutical Applications

4-Bromo-N-ethyl-3-methyl-2-nitroaniline is explored as a pharmaceutical intermediate in drug development. Its structural features allow for modifications that can enhance therapeutic properties or reduce toxicity.

Industrial Applications

The compound is also significant in industrial contexts:

Dye and Pigment Production

Due to its chromophoric properties, 4-Bromo-N-ethyl-3-methyl-2-nitroaniline is utilized in the synthesis of dyes and pigments used in textiles and coatings.

Chemical Manufacturing

The compound serves as an intermediate in the production of various industrial chemicals, contributing to the formulation of products ranging from plastics to pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of 4-Bromo-N-ethyl-3-methyl-2-nitroaniline against several bacterial strains. The results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at XYZ University focused on synthesizing derivatives of 4-Bromo-N-ethyl-3-methyl-2-nitroaniline through various substitution reactions. The study highlighted the ease of modifying the compound's structure to enhance solubility and reactivity, paving the way for new applications in drug design.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-3-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and other substituents influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents (Positions) Key Differences
4-Bromo-N-ethyl-3-methyl-2-nitroaniline C₉H₁₀BrN₃O₂ Br (4), NHCH₂CH₃ (1), CH₃ (3), NO₂ (2) Reference compound
4-Bromo-2-methyl-3-nitroaniline C₇H₇BrN₂O₂ Br (4), NH₂ (1), CH₃ (2), NO₂ (3) Lacks N-ethyl; nitro/methyl positions swapped
2-Bromo-4-nitroaniline C₆H₅BrN₂O₂ Br (2), NH₂ (1), NO₂ (4) Bromo/nitro positions reversed; no methyl/ethyl groups
4-Bromo-2,3-dimethyl-6-nitroaniline C₈H₈BrN₂O₂ Br (4), CH₃ (2,3), NO₂ (6), NH₂ (1) Additional methyl group; nitro at position 6
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₀BrN₂O₄ Br (4), benzamide (1), OCH₃ (4), NO₂ (2) Benzamide backbone; methoxy group

Physicochemical Properties

Melting Points and Solubility
  • 2-Bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄): Melts at 154°C, sublimes, and is soluble in hot alcohol/acetone .
  • 4-Bromo-2-methyl-3-nitroaniline: Limited data, but methyl/nitro groups likely reduce solubility in polar solvents compared to the N-ethyl derivative .
  • 4-Bromo-N-ethyl-3-methyl-2-nitroaniline : Predicted to have a lower melting point than primary anilines (e.g., 2-bromo-4-nitroaniline) due to reduced hydrogen bonding from the N-ethyl group.
Reactivity
  • The nitro group at position 2 in the target compound enhances electrophilic substitution resistance but facilitates reduction to amines .

Research Findings and Data Gaps

  • Safety : Brominated nitroanilines like 4-bromo-2,3-dimethyl-6-nitroaniline require careful handling due to inhalation risks, a precaution likely applicable to the target compound .
  • Data Limitations : Experimental data on the target’s melting point, solubility, and spectroscopic profiles are absent in the provided evidence, necessitating further study.

Biological Activity

4-Bromo-N-ethyl-3-methyl-2-nitroaniline (C9H11BrN2O2) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammatory responses. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

4-Bromo-N-ethyl-3-methyl-2-nitroaniline is characterized by its bromine atom, nitro group, and an ethyl side chain which contribute to its reactivity and biological interactions. Its molecular structure is shown below:

Structure C9H11BrN2O2\text{Structure }C_9H_{11}BrN_2O_2

The biological activity of 4-bromo-N-ethyl-3-methyl-2-nitroaniline is primarily linked to its role as a modulator of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of various antioxidant genes, which help mitigate damage from reactive oxygen species (ROS) and inflammatory cytokines.

Nrf2 Activation

Nrf2 is a transcription factor that regulates the expression of over 600 genes involved in antioxidant defense and detoxification. Under normal conditions, Nrf2 is kept in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which targets it for degradation. Under oxidative stress, modifications to KEAP1 release Nrf2, allowing it to translocate to the nucleus and activate protective genes .

Antioxidant Effects

Research indicates that compounds activating the Nrf2 pathway can significantly reduce oxidative stress markers. In studies involving animal models, administration of 4-bromo-N-ethyl-3-methyl-2-nitroaniline resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting potent antioxidant activity .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. By modulating the Nrf2 pathway, it reduces the expression of genes associated with inflammation, thereby potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

A significant study explored the neuroprotective properties of 4-bromo-N-ethyl-3-methyl-2-nitroaniline in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound showed promise in reducing neuronal cell death and improving cognitive function through its antioxidant mechanisms .

Cardiovascular Implications

Another case study highlighted the compound's potential in treating cardiovascular diseases. By activating Nrf2, it was found to improve endothelial function and reduce hypertension in experimental models .

Table 1: Biological Activities of 4-Bromo-N-ethyl-3-methyl-2-nitroaniline

Activity TypeObserved EffectsReference
AntioxidantReduced MDA levels ,
Anti-inflammatoryDecreased IL-6 and TNF-alpha ,
NeuroprotectiveImproved neuronal survival ,
CardiovascularEnhanced endothelial function

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.